molecular formula C21H25ClN6O4 B2509402 8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione CAS No. 922463-10-3

8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione

Cat. No.: B2509402
CAS No.: 922463-10-3
M. Wt: 460.92
InChI Key: KCSCPISAMWOPEL-UHFFFAOYSA-N
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Description

8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H25ClN6O4 and its molecular weight is 460.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

A significant portion of the research focuses on developing novel synthesis methods for related compounds. For instance, researchers have described processes for synthesizing alkyl- or phenyl-substituted imidazolidino purine derivatives, showcasing intramolecular alkylation techniques to produce compounds with potential biological activities (Simo, Rybár, & Alföldi, 1998). These methodologies are crucial for creating structurally diverse compounds that can be further evaluated for various pharmacological properties.

Cardiovascular Activities

Some derivatives related to the compound of interest have been investigated for their cardiovascular effects. For example, derivatives with modifications at the 8-alkylamino position have shown strong prophylactic antiarrhythmic activity and hypotensive activity, indicating their potential use in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Antimicrobial and Antibacterial Activities

Research into 3-substituted derivatives of similar compounds has revealed promising antibacterial properties, with certain synthesized compounds displaying significant screening results against various bacterial strains (Vartale et al., 2008). This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The exploration of substituted pyridines and purines containing specific functional groups has led to the identification of compounds with notable antiproliferative activity against several cancer cell lines, including breast, cervical, and lung carcinomas (Kim et al., 2004). These findings highlight the compound's potential as a lead structure for anticancer drug development.

Molecular Structure Analysis

Studies also include detailed structural analysis of related compounds, providing insights into their molecular configurations and how these relate to their biological activities. For example, research on 8-amino derivatives has contributed to understanding the conformational aspects and molecular interactions critical for their biological efficacy (Karczmarzyk et al., 1995).

Properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O4/c1-24-18-17(19(29)28(21(24)30)6-5-25-9-11-32-12-10-25)27-8-7-26(20(27)23-18)14-3-4-16(31-2)15(22)13-14/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSCPISAMWOPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCN(C4=N2)C5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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